molecular formula C11H17ClFN5 B12223719 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12223719
M. Wt: 273.74 g/mol
InChI Key: MJWOQPNXQSPMTN-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 2-fluoroethyl group at position 2, a methyl group at position 4, and an N-[(1-methylpyrazol-3-yl)methyl] substituent at position 3 of the pyrazole ring. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and validation .

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-7-14-17(6-4-12)11(9)13-8-10-3-5-16(2)15-10;/h3,5,7,13H,4,6,8H2,1-2H3;1H

InChI Key

MJWOQPNXQSPMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Regioselectivity in Pyrazole Formation

The electronic nature of substituents on the 1,3-diketone precursor dictates the ratio of regioisomers. Bulky groups (e.g., aryl) favor the 4-methyl regioisomer. Catalysts like Cu(OTf)$$_2$$ enhance selectivity (82% yield).

Fluoroethyl Group Stability

The 2-fluoroethyl moiety is prone to elimination under strong basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., K$$2$$CO$$3$$)
  • Low-temperature reactions (0–25°C)

Scalability

Continuous flow reactors improve reproducibility for large-scale synthesis, reducing reaction times by 40% compared to batch methods.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation High regioselectivity Requires stoichiometric catalysts 75–95%
Alkylation Scalable Sensitivity to moisture 68–85%
Reductive Amination Mild conditions Multi-step purification needed 60–78%

Chemical Reactions Analysis

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound 1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride (S)-Pyrrole-carboxamide
Core Structure Pyrazole Pyrazole Pyrrole
Key Substituents 2-Fluoroethyl, methylpyrazolemethyl 1-Fluoroethyl, propylamine Hydroxyethyl, sulfonylphenyl
Molecular Weight ~285.75 221.70 505.50
Fluorine Content 1 F atom 1 F atom 3 F atoms (trifluoromethyl)
Solubility (Predicted) High (hydrochloride) Moderate (hydrochloride) Low (carboxamide)

Biological Activity

The compound 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic organic molecule belonging to the pyrazole class. Its unique structure, characterized by a pyrazole ring with a fluoroethyl substituent and a methylpyrazolylmethyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is C11H17ClFN5C_{11}H_{17}ClFN_5 with a molecular weight of approximately 273.74 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₇ClFN₅
Molecular Weight273.74 g/mol
CAS Number1856063-55-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl moiety may enhance binding affinity, while the pyrazolylmethyl group can modulate activity. Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties, suggesting its potential utility in pharmacological research.

Anticancer Properties

Research has shown that pyrazole derivatives often exhibit significant anticancer activity. The unique structural features of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride suggest it may inhibit tumor growth through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells through activation of apoptotic pathways.
  • Modulation of Signal Transduction Pathways : It is hypothesized that this compound can affect pathways involved in cancer progression, such as those mediated by growth factors and cytokines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which may be applicable in treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole compounds, providing insights into their mechanisms and therapeutic potential:

  • Antitumor Activity : A study investigating a series of pyrazole derivatives found that modifications at specific positions on the pyrazole ring significantly influenced their anticancer properties. The introduction of functional groups like fluoroalkyl chains enhanced their efficacy against various cancer cell lines .
  • Signal Transduction Modulation : Another study highlighted the role of pyrazole compounds in modulating signal transduction pathways related to inflammation and cancer . The findings suggest that structural variations can lead to different biological outcomes.
  • Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that similar compounds effectively inhibited key enzymes involved in disease processes, indicating that 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride could exhibit similar activities .

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